(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
Description
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Properties
IUPAC Name |
[4-(2-ethylsulfanylbenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-2-28-21-11-7-6-10-18(21)22(26)24-12-14-25(15-13-24)23(27)20-16-19(20)17-8-4-3-5-9-17/h3-11,19-20H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVIHQJMGLRVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-(ethylthio)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the field of pharmacology. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound consists of several functional groups that contribute to its biological activity. The compound features a piperazine moiety, an ethylthio group, and a phenylcyclopropyl structure, which are known to influence interactions with various biological targets.
Research indicates that compounds with piperazine and phenylcyclopropyl structures often exhibit activity at serotonin receptors, particularly 5-HT receptor subtypes. These interactions can lead to various pharmacological effects, including antipsychotic and antidepressant activities. The specific mechanism of action for this compound remains under investigation.
Antipsychotic Effects
A study on related compounds demonstrated that N-substituted (2-phenylcyclopropyl)methylamines showed selective agonism at the 5-HT2C receptor, which is associated with antipsychotic effects. Compounds exhibiting this selectivity may influence Gq signaling pathways while avoiding β-arrestin recruitment, potentially leading to fewer side effects typically associated with antipsychotic medications .
Case Studies
- Case Study on Antipsychotic Activity : A series of studies focusing on similar compounds highlighted their effectiveness in reducing symptoms of psychosis in animal models. These compounds demonstrated significant engagement with the 5-HT2C receptor, leading to observable behavioral changes consistent with antipsychotic effects.
- Case Study on Cancer Treatment : In vitro studies involving benzamide derivatives indicated a reduction in cell viability across several cancer cell lines. The mechanism was attributed to the interference with DHFR activity, suggesting that derivatives like this compound could exhibit similar properties.
Data Tables
Q & A
Q. What are the optimal synthetic routes for (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone, and what challenges arise during its multi-step synthesis?
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Step 1: Preparation of the ethylthio-substituted benzoyl chloride via thiol-alkylation of 2-mercaptobenzoic acid with ethyl iodide under basic conditions.
- Step 2: Coupling the benzoyl chloride to a piperazine derivative (e.g., 1-Boc-piperazine) to form the 4-(2-(ethylthio)benzoyl)piperazine intermediate.
- Step 3: Cyclopropanation of 2-phenylvinyl precursors (e.g., using Simmons–Smith conditions) to generate the 2-phenylcyclopropyl moiety.
- Step 4: Final coupling of the cyclopropane carbonyl chloride with the piperazine intermediate under anhydrous conditions (e.g., using DIPEA in DCM).
Challenges: - Impurity control : By-products from incomplete cyclopropanation or competing side reactions (e.g., ring-opening of cyclopropane) require rigorous purification via column chromatography or recrystallization .
- Steric hindrance : The bulky 2-phenylcyclopropyl group may slow coupling efficiency, necessitating elevated temperatures or catalytic activation .
(Basic)
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's structure and purity?
- 1H/13C NMR : Critical for confirming the cyclopropane ring (characteristic δ 1.2–1.8 ppm proton signals and upfield-shifted carbons) and piperazine connectivity (e.g., δ 3.0–4.0 ppm for N-CH2 groups). The ethylthio group is identified via triplet signals (δ 1.4–1.5 ppm for CH3 and δ 2.8–3.0 ppm for SCH2) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ at m/z 449.1842 for C25H27N2O2S).
- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns (e.g., 70:30 MeOH/H2O mobile phase, UV detection at 254 nm). Contaminants like unreacted starting materials are monitored .
(Advanced)
Q. How can researchers resolve contradictions in biological activity data between in vitro and preliminary in vivo models for this compound?
- Experimental Design Adjustments :
- Dose Optimization : In vivo studies may require higher doses due to metabolic clearance (e.g., CYP450-mediated oxidation of the ethylthio group). Pharmacokinetic (PK) profiling (plasma t1/2, AUC) informs dosing regimens .
- Metabolite Identification : LC-MS/MS analysis of plasma samples identifies active/inactive metabolites that may explain reduced efficacy in vivo .
- Data Normalization : Account for species-specific differences in target expression (e.g., receptor density in rodent vs. human cell lines) using qPCR or Western blotting .
(Advanced)
Q. What strategies are employed to optimize the pharmacokinetic properties of this compound while maintaining its target affinity?
- Structural Modifications :
- Bioisosteric Replacement : Replace the ethylthio group with a sulfoxide or sulfone to enhance solubility without compromising binding (e.g., logP reduction from 3.5 to 2.8) .
- Cyclopropane Ring Stabilization : Introduce electron-withdrawing groups (e.g., Cl) on the phenyl ring to reduce metabolic oxidation of the cyclopropane .
- Formulation Strategies :
- Nanoparticle Encapsulation : Improves oral bioavailability by protecting the compound from gastric degradation (e.g., PLGA nanoparticles with >80% encapsulation efficiency) .
(Advanced)
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity for neurological targets?
- Key SAR Findings :
- Computational Modeling : Molecular docking (e.g., Glide SP) identifies critical interactions, such as hydrogen bonding between the benzoyl carbonyl and Tyr206 in the σ1 receptor .
(Basic)
Q. What in vitro assays are recommended for initial evaluation of this compound’s biological activity?
- Target-Based Assays :
- Functional Assays :
- Calcium Flux Assays : Measure GPCR modulation (e.g., Ca²+ mobilization in CHO cells expressing 5-HT2A receptors) .
- Cytotoxicity Screening : Use MTT assays in HEK293 or HepG2 cells to rule out nonspecific toxicity (IC50 > 50 µM acceptable for early-stage candidates) .
(Advanced)
Q. What analytical approaches address discrepancies in crystallographic vs. solution-phase structural data for this compound?
- X-ray Crystallography : Determines solid-state conformation (e.g., cyclopropane dihedral angles and piperazine ring puckering). Single crystals are grown via slow evaporation in EtOAc/hexane .
- Solution-Phase NMR Dynamics : ROESY experiments detect intramolecular interactions (e.g., NOEs between the ethylthio group and piperazine protons) to compare with crystallographic data .
- DFT Calculations : Optimize gas-phase geometries (e.g., B3LYP/6-31G*) to identify energetically favorable conformers that dominate in solution .
(Basic)
Q. How is the stability of this compound assessed under varying storage conditions?
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate in pH 1.2 (HCl) and pH 7.4 (PBS) buffers at 37°C for 24h; monitor degradation via HPLC (e.g., <5% degradation indicates acceptable stability) .
- Oxidative Stress : Expose to 0.3% H2O2 for 6h; LC-MS identifies oxidation products (e.g., sulfoxide formation from ethylthio group) .
- Long-Term Storage : Store at -20°C under argon; periodic NMR/HPLC checks over 6 months confirm integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
